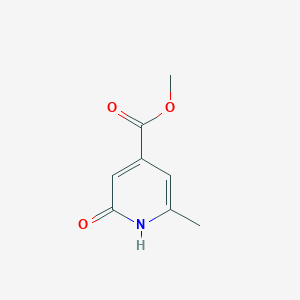

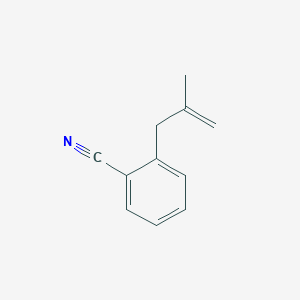

Methyl 2-hydroxy-6-methylisonicotinate

説明

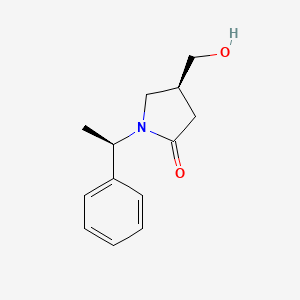

Methyl 2-hydroxy-6-methylisonicotinate (MHMN) is a chemical compound that belongs to the family of pyridine derivatives. It has a CAS Number of 98491-78-2 and a molecular weight of 167.16 . The compound is solid at room temperature .

Physical And Chemical Properties Analysis

Methyl 2-hydroxy-6-methylisonicotinate is a solid at room temperature . It has a molecular weight of 167.16 .科学的研究の応用

- Summary of the Application : Methyl 2-hydroxy-6-methylisonicotinate, also known as Methyl isonicotinate, is a patented 4-pyridyl carbonyl compound . It is a non-pheromone semiochemical that has been extensively studied for its potential in thrips pest management .

- Methods of Application or Experimental Procedures : The compound is used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses . It has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist in conjunction with insecticides, in a range of indoor and outdoor crops .

- Results or Outcomes : Field and glasshouse trapping experiments, and wind tunnel and Y-tube olfactometer studies in several countries have demonstrated a behavioral response that results in increased trap capture of at least 12 thrips species, including the cosmopolitan virus vectors such as western flower thrips and onion thrips .

Safety And Hazards

The safety information available indicates that Methyl 2-hydroxy-6-methylisonicotinate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

特性

IUPAC Name |

methyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-7(10)9-5/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWGJLZPZYXSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556149 | |

| Record name | Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-6-methylisonicotinate | |

CAS RN |

98491-78-2 | |

| Record name | Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)

![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)

![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)

![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)